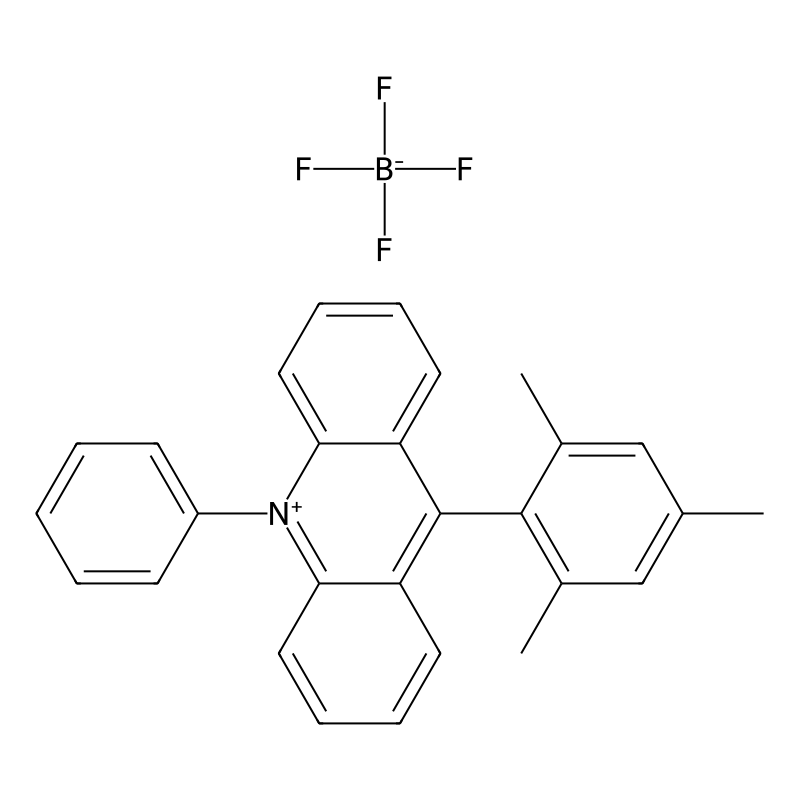

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photocatalyst:

- 9-Mesityl-10-phenylacridinium tetrafluoroborate (9-Mes-10-Ph-Acr*+) functions as a photocatalyst. This means it absorbs light and initiates chemical reactions.

- Research suggests 9-Mes-10-Ph-Acr*+ holds promise as a sustainable alternative to traditional transition-metal-based photocatalysts due to its:

Applications in Photoredox Catalysis:

- Organic chemists are exploring 9-Mes-10-Ph-Acr*+ for its potential applications in photoredox catalysis. This type of catalysis utilizes light to drive organic transformations.

- Studies have shown 9-Mes-10-Ph-Acr*+ effective in mediating various organic reactions, including:

Current Research:

- Research on 9-Mes-10-Ph-Acr*+ is ongoing, with scientists investigating its potential for:

- Development of new photocatalysts: Researchers are exploring modifications to the 9-Mes-10-Ph-Acr*+ structure to fine-tune its properties for specific reactions [].

- Expanding the scope of applicable reactions: Studies are underway to identify new organic transformations amenable to catalysis by 9-Mes-10-Ph-Acr*+ [].

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties. Its molecular formula is with a molar mass of approximately 573.51 g/mol. The compound features a tetrafluoroborate anion, which contributes to its stability and solubility characteristics. It appears as a solid, often in powder or crystalline form, and has a melting point of about 277.2 °C .

The mechanism of action of Mes-Ph-Acr*BF4 as a photoredox catalyst involves light-induced electron transfer. Upon light absorption, the catalyst is promoted to an excited state with increased energy. This excited state can either donate an electron (acting as a photoreductant) or accept an electron (acting as a photooxidant). The subsequent electron transfer processes with reaction substrates drive the desired chemical transformations [].

The synthesis of 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate typically involves several steps:

- Formation of the Acridine Derivative: Starting materials are reacted under controlled conditions to form the acridine backbone.

- Quaternization: The acridine derivative is then treated with a suitable alkylating agent to introduce the mesityl group.

- Tetrafluoroborate Formation: Finally, the tetrafluoroborate salt is formed by reacting the quaternized acridine with boron trifluoride or another source of tetrafluoroborate ion.

These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity .

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate has potential applications in various fields:

- Photodynamic Therapy: Due to its ability to generate reactive oxygen species, it can be utilized in cancer treatment.

- Fluorescent Probes: Its photophysical properties make it suitable for use as a fluorescent probe in biological imaging.

- Material Science: The compound may find applications in the development of new materials with specific optical properties .

Interaction studies involving 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate focus primarily on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding its behavior in biological systems and its potential therapeutic applications. Preliminary data suggests that it may interact with cellular components, but comprehensive studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Methylacridinium tetrafluoroborate | C_{15}H_{16}BF_4N | Simpler structure; less bulky |

| 9-Diphenylacridinium tetrafluoroborate | C_{25}H_{24}BF_4N | Contains phenyl groups; enhanced stability |

| 3,6-Di-tert-butyl-9-mesityl-acridinium tetrafluoroborate | C_{36}H_{40}BF_4N | Similar structure; increased steric hindrance |

Uniqueness of 9-Mesityl-10-phenylacridin-10-ium Tetrafluoroborate

What sets 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate apart from these similar compounds is its combination of bulky mesityl and phenyl groups, which significantly influence its electronic properties and reactivity. This unique configuration enhances its potential applications in photodynamic therapy and as a fluorescent probe, making it a subject of interest in ongoing research .